4-(5-{5-[(4-butylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2-yl)thiomorpholine
Description
Propriétés
IUPAC Name |
5-[(4-butylpiperazin-1-yl)methyl]-3-(6-thiomorpholin-4-ylpyridin-3-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N6OS/c1-2-3-6-24-7-9-25(10-8-24)16-19-22-20(23-27-19)17-4-5-18(21-15-17)26-11-13-28-14-12-26/h4-5,15H,2-3,6-14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWGLOXEQGDMLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCN(CC1)CC2=NC(=NO2)C3=CN=C(C=C3)N4CCSCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “4-(5-{5-[(4-butylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2-yl)thiomorpholine” typically involves multiple steps, including the formation of the oxadiazole ring and the introduction of the butylpiperazine and thiomorpholinopyridinyl groups. Common reagents used in these reactions include hydrazine derivatives, carboxylic acids, and various catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
“4-(5-{5-[(4-butylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2-yl)thiomorpholine” can undergo various chemical reactions, including:
Oxidation: Conversion to oxides or other oxygen-containing derivatives.
Reduction: Conversion to reduced forms, often involving hydrogenation.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxadiazole oxides, while reduction could produce more saturated derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of “4-(5-{5-[(4-butylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2-yl)thiomorpholine” involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Table 1: Structural and Functional Comparison of Selected 1,2,4-Oxadiazole Derivatives
Activité Biologique
The compound 4-(5-{5-[(4-butylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2-yl)thiomorpholine (CAS Number: 1251606-21-9) is a complex organic molecule that features multiple functional groups, including a thiomorpholine ring, a pyridine moiety, and an oxadiazole. This unique structure suggests potential biological activity, particularly in medicinal chemistry contexts. This article reviews the current understanding of its biological activity based on available research.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 386.5 g/mol. The structure integrates a butylpiperazine substituent and an oxadiazole, which may contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H30N6O2 |
| Molecular Weight | 386.5 g/mol |
| CAS Number | 1251606-21-9 |
Potential Activities
Preliminary studies suggest that compounds with similar structures exhibit significant biological activities:
- Antitumor Activity : Some oxadiazole derivatives have shown promise in inhibiting tumor cell proliferation. For instance, compounds with similar piperazine and oxadiazole structures have been tested against various cancer cell lines, demonstrating efficacy in reducing cell viability.
- Antimicrobial Properties : The presence of the thiomorpholine ring may confer antibacterial properties, as seen in other thiomorpholine-containing compounds.
- Neuroprotective Effects : Certain derivatives have been noted for neuroprotective activities, potentially making them candidates for further research in neurodegenerative diseases.
Antitumor Activity
A study on related oxadiazole derivatives indicated that these compounds could inhibit DNA-dependent enzymes and bind to DNA, leading to reduced cell proliferation in cancer models. For example, compounds with similar structural motifs were tested on human lung cancer cell lines (A549, HCC827) with IC50 values indicating effective concentrations for tumor suppression .
Antimicrobial Studies
Research has demonstrated that certain oxadiazoles possess broad-spectrum antimicrobial activities. Compounds structurally analogous to 4-(5-{5-[(4-butylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2-yl)thiomorpholine were evaluated for their ability to inhibit bacterial growth, suggesting potential applications in treating infections .
The exact mechanism of action for 4-(5-{5-[(4-butylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2-yl)thiomorpholine remains to be elucidated. However, it is hypothesized that the compound may interact with biological targets through:
- DNA Binding : Similar compounds have been shown to bind within the minor groove of DNA.
- Enzyme Inhibition : The presence of functional groups may allow for interactions with various enzymes involved in cellular processes.
Q & A
Basic Research Questions
Q. What are the key considerations for designing a synthetic route for this compound?
- Methodological Answer : The synthesis of this polyheterocyclic compound requires multi-step planning, focusing on coupling reactions between the 1,2,4-oxadiazole, pyridine, and thiomorpholine moieties. Critical steps include:
- Oxadiazole ring formation : Cyclization of amidoximes with carboxylic acid derivatives under dehydrating conditions (e.g., using POCl₃ or DCC).
- Piperazine-thiomorpholine linkage : Alkylation or nucleophilic substitution reactions to connect the 4-butylpiperazine and thiomorpholine groups.
- Purification : Recrystallization from ethanol/DMF mixtures (1:1) to remove unreacted intermediates .
- Validation : Monitor reaction progress via TLC and characterize intermediates using -NMR and LC-MS.
Q. How can the compound’s structure be rigorously characterized?
- Methodological Answer :
- Spectroscopic analysis : - and -NMR to confirm proton environments and carbon frameworks. For example, the thiomorpholine sulfur atom’s electronic effects will deshield adjacent protons.
- X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal packing and confirm stereochemistry. Note that twinned crystals may require iterative refinement cycles .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns.
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer :
- Antimicrobial assays : Broth microdilution to determine MIC values against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
- Kinase inhibition : Fluorescence-based assays targeting kinases like EGFR or VEGFR-2, given the compound’s heterocyclic motifs .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and validate via triplicate experiments.
Advanced Research Questions
Q. How can reaction conditions be optimized for oxadiazole ring formation to minimize by-products?
- Methodological Answer :
- Solvent selection : Use anhydrous acetonitrile or DMF to enhance reactivity of nitrile intermediates.
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or bases (e.g., DBU) to accelerate cyclization.
- Temperature control : Reflux at 80–100°C for 2–4 hours, monitored by in-situ IR spectroscopy to track carbonyl stretching .
- Data contradiction : If yields vary between batches, analyze impurities via HPLC-PDA and adjust stoichiometry of amidoxime precursors.
Q. How to resolve contradictions in crystallographic data during refinement?
- Methodological Answer :
- Twinned data : Use SHELXD for initial phasing and SHELXL for refinement with TWIN/BASF commands to model twinning ratios.
- Disordered moieties : Apply restraints to the 4-butylpiperazine group’s alkyl chain using PART instructions in SHELXL .
- Validation : Cross-check with DFT-calculated bond lengths (e.g., at B3LYP/6-31G* level) to identify geometric outliers.
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinase ATP pockets. Prioritize docking poses with hydrogen bonds to the oxadiazole ring.
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM-PBSA).
- ADMET prediction : SwissADME to evaluate logP, bioavailability, and CYP450 interactions .
Q. How to analyze impurities in synthesized batches for pharmacological studies?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with a C18 column (gradient: 10–90% acetonitrile/0.1% TFA) to separate impurities.
- LC-MS/MS : Identify by-products (e.g., uncyclized intermediates) via fragmentation patterns.
- Quantification : Calibrate against reference standards (e.g., USP-grade thiomorpholine derivatives) .
Q. What strategies guide structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Core modifications : Synthesize analogs with substituted oxadiazoles (e.g., 3,5-diaryl variants) or altered piperazine chains.
- Pharmacophore mapping : Overlay crystal structures of active/inactive analogs to identify critical hydrogen-bond acceptors (e.g., oxadiazole N-atoms).
- Data integration : Use multivariate analysis (e.g., PCA) to correlate electronic parameters (Hammett σ) with bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
